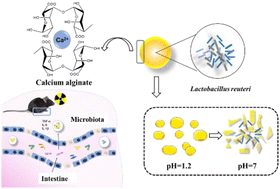The effects of Lactobacillus reuteri microcapsules on radiation-induced brain injury by regulating the gut microenvironment
Food & Function Pub Date: 2023-09-27 DOI: 10.1039/D3FO03008C
Abstract
A radiation-induced brain injury (RIBI) is a major adverse event following radiotherapy of malignant tumors. RIBI would affect cognitive function, leading to a series of complications and even death. However, the pathogenesis of RIBI is still unclear, and it still lacks specific therapeutic drugs. The gut–brain bidirectional communication may be mediated by various microbiota and metabolites in the gastrointestinal tract. Probiotics are closely related to physiological health. The theory of the gut–brain axis provides us with a new idea to improve the gut microenvironment by supplementing probiotics against RIBI. Here, Lactobacillus reuteri microcapsules (LMCs) were prepared, which were predominantly irregular spheres with a rough surface under a scanning electron microscope and a narrow size distribution ranging from 20 to 700 μm. The transmission electron microscopy images showed that the structure of microcapsules containing Lactobacillus reuteri (L. reuteri) was a core and shell structure. The survival of L. reuteri in microcapsules was significantly more than that of free L. reuteri in the simulated stomach environment of pH 1.2. 16S rDNA sequencing showed that LMCs observably increased the relative abundance of Lactobacillus in RIBI mice. More importantly, compared with the RIBI model mice, the behavior of RIBI mice treated with LMCs was significantly improved. In addition, LMCs greatly alleviated the pathological damage of the hippocampus and intestines in the mice after irradiation and reduced the level of TNF-α and IL-6 in vivo. Generally, LMCs are a promising oral preparation, which provide new ideas and methods for the treatment of RIBI.


Recommended Literature
- [1] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [2] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [3] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [4] 25 years and still going strong: 2′-O-(pyren-1-yl)methylribonucleotides – versatile building blocks for applications in molecular biology, diagnostics and materials science
- [5] Index of subjects
- [6] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [7] Oligosaccharide synthesis on soluble high-molecular weight pHEMA using a photo-cleavable linker†
- [8] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [9] One-dimensional organization of free radicals viahalogen bonding†
- [10] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†

Journal Name:Food & Function
Research Products
-
CAS no.: 19396-73-7
-
CAS no.: 119584-73-5
-
CAS no.: 13073-21-7
-
CAS no.: 111900-32-4
-
CAS no.: 157730-74-0









